molecular formula C19H20N6O2 B4707387 (E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4707387
M. Wt: 364.4 g/mol
InChI Key: YSMORANESNXSAC-SNAWJCMRSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with dione functionalities. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions at binding sites.
  • 2-Aminophenyl substituent: The aromatic amine group may engage in hydrogen bonding or π-π stacking interactions with biological targets.

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h4-9,11H,10,20H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMORANESNXSAC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the imidazo[2,1-f]purine core, which is known for its biological activity. The presence of the 2-aminophenyl and butenyl substituents enhances its potential to interact with various biological targets.

Molecular Formula

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol

Research indicates that compounds similar to this compound may function as kinase inhibitors. Specifically, they have shown promise in inhibiting FLT3 (FMS-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML) therapy. Inhibition of FLT3 can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in patients with FLT3 mutations.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

Cell Line IC50 (μM)
MV4-111.76
MOLM-133.26
K5629.89

These results suggest that the compound effectively inhibits the growth of leukemia cells at relatively low concentrations.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar imidazo[2,1-f]purine derivatives. For instance:

  • FLT3 Inhibition : A study reported that derivatives of imidazo[4,5-b]pyridine showed potent inhibition against FLT3 mutations associated with AML. The most active compounds had IC50 values below 10 μM against FLT3-ITD and FLT3-D835Y mutants .
  • Structure-Activity Relationship : The structure of this compound allows for various substitutions that can enhance biological activity. Modifications at specific positions on the purine core can lead to increased potency against targeted kinases .

Comparison with Similar Compounds

Structural and Functional Modifications in Imidazo[2,1-f]purine-dione Derivatives

The table below summarizes key differences and biological implications of structurally related compounds:

Compound Name Core Structure Substituents Biological Targets Key Findings
Target Compound: (E)-8-(2-Aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine-dione - 2-Aminophenyl (C8)
- (E)-but-2-en-1-yl (C3)
- 1,7-Dimethyl
Inferred: 5-HT/D2 receptors, PDEs Hypothesized enhanced selectivity due to amine and rigid alkene .
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 5) Imidazo[2,1-f]purine-dione - Dihydroisoquinolinylbutyl (C8)
- 1,3-Dimethyl
5-HT1A, 5-HT7, D2, PDE4B1, PDE10A High PDE10A inhibition (IC50 = 31 nM); balanced receptor affinity.
8-{2-[(2-Chlorophenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine-dione - 2-Chlorophenylaminoethyl (C8)
- 1,6,7-Trimethyl
Not specified Chlorine atom may improve lipophilicity and CNS penetration.
8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine-dione - 2-Methoxyphenyl (C8)
- 2'-Methyl-4'-hydroxyphenyl (C7)
Kinases (inferred) Methoxy and hydroxyl groups likely modulate solubility and target engagement.
3-(p-Fluorophenyl)-8-(4-phenylbut-1-ynyl)-1H-purin-9(8H)-one [9,8-a]pyridine-2,4-dione (21a) Pyrido[1,2-e]purine-dione - p-Fluorophenyl (C3)
- Phenylbutynyl (C8)
Not specified Fluorine enhances electronegativity; triple bond increases rigidity vs. target’s alkene.

Key Structural Insights

Substituent Position and Electronic Effects: C8 Modifications: The target compound’s 2-aminophenyl group contrasts with chlorine (–6), methoxy (), or alkyl chains () in analogs. Electron-donating groups (e.g., -NH2) may improve binding to polar residues, while halogens (e.g., -Cl) enhance lipophilicity . C3 Alkene vs.

Biological Activity Trends: Receptor Affinity: Compound 5 () demonstrates dual activity at 5-HT/D2 receptors and PDEs, suggesting that the dihydroisoquinolinylbutyl substituent may favor multitarget engagement. The target compound’s 2-aminophenyl group could similarly target monoamine receptors. Enzyme Inhibition: PDE10A inhibition by Compound 5 highlights the role of bulky C8 substituents in enzyme interaction, a feature absent in the target compound .

Synthetic Accessibility :

  • Derivatives with halogen or methoxy groups (–8) are synthesized via nucleophilic substitution or coupling reactions, whereas the target compound’s amine group may require protective strategies to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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